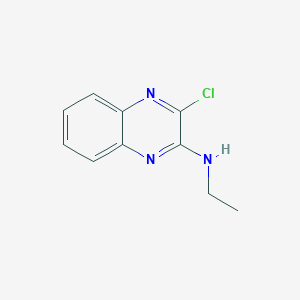

3-chloro-N-ethylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-ethylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-10-9(11)13-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUPHFTUIGINQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro N Ethylquinoxalin 2 Amine and Its Analogs

Classical and Optimized Synthetic Pathways to 2-Aminochloroquinoxalines

Multi-Step Approaches from Precursors

The foundational method for synthesizing the quinoxaline (B1680401) scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov This approach is versatile and widely used for preparing a variety of substituted quinoxalines. sapub.org For the synthesis of 2-aminochloroquinoxalines, a common multi-step process begins with the reaction of o-phenylenediamine with oxalic acid to form quinoxaline-2,3(1H,4H)-dione. researchgate.net This intermediate is then treated with a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield 2,3-dichloroquinoxaline (B139996). researchgate.netchemicalbook.com

The subsequent step involves the selective amination of 2,3-dichloroquinoxaline. The reaction with ammonia (B1221849) can yield 2-amino-3-chloroquinoxaline, although controlling the reaction to achieve monosubstitution is crucial. arabjchem.orgarabjchem.org Further reaction with a suitable amine can then introduce the desired amino group at the 2-position.

Strategic Utilization of 2,3-Dichloroquinoxaline as a Versatile Intermediate

2,3-Dichloroquinoxaline is a key and highly versatile intermediate in the synthesis of a wide array of quinoxaline derivatives. arabjchem.orgarabjchem.orgnih.gov Its two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of various functional groups. arabjchem.orgarabjchem.org This reagent is readily prepared from inexpensive starting materials, making it an economically viable choice for large-scale synthesis. arabjchem.orgarabjchem.org

The reaction of 2,3-dichloroquinoxaline with different nucleophiles, such as amines, allows for the synthesis of mono- and di-substituted quinoxalines. nih.govsigmaaldrich.com For instance, reacting 2,3-dichloroquinoxaline with an appropriate amine can lead to the formation of 2-amino-3-chloroquinoxaline derivatives. researchgate.net The regioselectivity of this substitution can often be controlled by carefully managing the reaction conditions. arabjchem.org

Green Chemistry Approaches and Sustainable Protocols

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. benthamdirect.com This has led to the exploration of green chemistry principles in the synthesis of quinoxalines, focusing on reducing waste, avoiding hazardous solvents, and using energy-efficient techniques. ijirt.orgbenthamdirect.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various quinoxaline derivatives. sapub.orgnih.gov For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation, sometimes in the absence of a catalyst. nih.govresearchgate.net

Microwave-assisted methods have also been employed for the synthesis of N-substituted 3-chloroquinoxalin-2-amines from 2,3-dichloroquinoxaline. researchgate.netresearchgate.net These reactions are often faster and more efficient than their conventional counterparts. researchgate.net

Catalyst-Free and Environmentally Benign Reaction Systems

The development of catalyst-free and solvent-free reaction conditions is a key goal of green chemistry. tuwien.at Researchers have developed protocols for quinoxaline synthesis that operate under these conditions, often with the aid of microwave or ultrasound irradiation. niscpr.res.inresearchgate.net For instance, the synthesis of quinoxalines has been achieved by simply mixing the substrates in a homogenizer without the need for a catalyst or solvent. researchgate.net

Furthermore, the use of water as a solvent is highly desirable from an environmental perspective. tuwien.at Methods have been developed for the synthesis of quinoxalines in aqueous media, which significantly reduces the environmental impact of the process. rsc.org

Targeted Synthesis of N-Ethyl Substituted Quinoxalin-2-amines

The synthesis of specifically N-ethyl substituted quinoxalin-2-amines, such as 3-chloro-N-ethylquinoxalin-2-amine, can be achieved through several targeted approaches. One common method involves the direct reaction of 2,3-dichloroquinoxaline with ethylamine (B1201723). arabjchem.org By controlling the stoichiometry and reaction conditions, it is possible to selectively substitute one of the chlorine atoms to yield the desired product.

Synthetic Exploration of Functionalized this compound Derivatives and Hybrid Molecules

The chemical reactivity of this compound is primarily centered around the chlorine atom at the 3-position, which is susceptible to nucleophilic substitution, and the secondary amine, which can undergo further reactions. These reactive sites allow for the strategic introduction of various functional groups and the construction of hybrid molecules, leading to a diverse array of novel compounds.

A prominent strategy for the derivatization of the this compound framework involves the initial synthesis of a related precursor, followed by modifications to introduce the desired functionalities. A key precursor, 2,3-dichloroquinoxaline, is often used as the starting material. The synthesis of functionalized derivatives can be exemplified by microwave-assisted reactions, which often lead to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

For instance, the synthesis of N-substituted-3-chloroquinoxalin-2-amines can be achieved by reacting 2,3-dichloroquinoxaline with a primary amine. While specific data for the reaction with ethylamine to directly form this compound is not detailed in the available literature, analogous reactions with substituted anilines provide a clear blueprint for this transformation. The resulting N-substituted-3-chloroquinoxalin-2-amine can then be further functionalized. researchgate.net

A subsequent synthetic step often involves the introduction of another functional group to the N-substituent. For example, an N-propargyl group can be introduced by reacting the N-substituted-3-chloroquinoxalin-2-amine with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under microwave irradiation. This sets the stage for creating more complex hybrid molecules. researchgate.net

The terminal alkyne of the N-propargyl group is a versatile handle for further transformations, such as click chemistry reactions. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to link the quinoxaline moiety to another molecular scaffold, such as a tosylated benzimidazole (B57391) derivative. This approach allows for the creation of intricate hybrid molecules with potentially enhanced biological activities. researchgate.net

The following tables summarize the synthetic pathways and key intermediates involved in the generation of functionalized derivatives, based on methodologies applicable to this compound.

Table 1: Synthesis of N-Substituted-3-chloroquinoxalin-2-amine Precursors

| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1 | 2,3-dichloroquinoxaline | Substituted Aniline | n-BuOH | M.W., 130°C, 30 min | 3-Chloro-N-(substituted-phenyl)quinoxalin-2-amine |

This table illustrates a general method for the synthesis of N-aryl-3-chloroquinoxalin-2-amines, which is analogous to the synthesis of the N-ethyl counterpart. researchgate.net

Table 2: N-Alkylation of Substituted 3-chloroquinoxalin-2-amines

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 1 | 3-Chloro-N-(p-tolyl)quinoxalin-2-amine | Propargyl bromide | K2CO3 | DMF | M.W., 110°C, 15 min | 3-Chloro-N-(prop-2-yn-1-yl)-N-(p-tolyl)quinoxalin-2-amine |

This table demonstrates the N-alkylation step, a versatile method for introducing a reactive handle like a propargyl group. researchgate.net

Table 3: Synthesis of Hybrid Molecules via Click Chemistry

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product |

| 1 | 3-Chloro-N-(prop-2-yn-1-yl)-N-(p-tolyl)quinoxalin-2-amine | 2-(azidoethyl)-5-chloro-1-tosyl-1H-benzo[d]imidazole | CuI | Et3N | CH3CN | M.W., 120°C, 20 min | 3-Chloro-N-((1-(2-(5-chloro-1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(p-tolyl)quinoxalin-2-amine |

This table showcases the construction of a complex hybrid molecule by linking two different heterocyclic systems. researchgate.net

The exploration of these synthetic methodologies highlights the versatility of this compound and its analogs as platforms for generating a wide range of functionalized derivatives and hybrid molecules. The ability to combine the quinoxaline core with other pharmacophores through robust and efficient chemical reactions opens up avenues for the development of novel compounds with tailored properties.

Chemical Reactivity and Functionalization Studies of 3 Chloro N Ethylquinoxalin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The chlorine atom at the C3 position of 3-chloro-N-ethylquinoxalin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other 2,3-disubstituted quinoxalines, such as 2,3-dichloroquinoxaline (B139996), which readily undergoes substitution with various nucleophiles. nih.gov The electron-withdrawing nature of the quinoxaline ring system facilitates the attack of nucleophiles at the electron-deficient carbon atom bearing the chlorine.

A variety of sulfur and nitrogen nucleophiles can be employed to displace the chloride. For instance, reaction with thiols or amines would be expected to yield the corresponding 3-thioether or 3-amino derivatives. The general scheme for this transformation is depicted below:

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

|---|---|---|

| Thiophenol | Base (e.g., K2CO3), Solvent (e.g., DMF) | 3-(Phenylthio)-N-ethylquinoxalin-2-amine |

| Morpholine | Heat, Solvent (e.g., DMSO) | N-Ethyl-3-morpholinoquinoxalin-2-amine |

| Sodium Azide | Solvent (e.g., DMF) | 3-Azido-N-ethylquinoxalin-2-amine |

The reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems, a strategy that will be discussed further in section 3.4. The stepwise substitution on 2,3-dichloroquinoxaline suggests that selective monosubstitution on this compound is highly feasible. researchgate.net

Directed C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, often offering more atom-economical routes than traditional cross-coupling methods. nih.gov For this compound, C-H functionalization could potentially be directed to several positions.

While specific studies on this molecule are not prevalent, research on related quinoxalin-2(1H)-ones has demonstrated the feasibility of C3-alkylation and arylation via radical pathways or transition-metal catalysis. rsc.org In the case of this compound, the primary amino group or the N-ethyl group could act as directing groups for C-H activation at specific sites on the quinoxaline core or the ethyl side chain.

Rhodium-catalyzed C-H activation has been successfully applied to a variety of nitrogen heterocycles, enabling their alkylation and arylation. nih.govhbni.ac.in Such a strategy could potentially be adapted to functionalize the C5 or C8 positions of the quinoxaline ring, directed by the amino group at C2.

Table 2: Potential Directed C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| C-H Arylation | Pd(OAc)2, Ligand, Aryl Halide | 3-Chloro-N-ethyl-x-arylquinoxalin-2-amine |

Derivatization at the N-Ethyl Moiety and Selective Transformations of the Chloro-Group

The N-ethyl group presents another handle for derivatization. C-H functionalization of N-alkyl groups in heterocyclic compounds has been achieved through various methods, including electrochemical approaches. researchgate.net This could allow for the introduction of functional groups at the α or β position of the ethyl chain.

Selective transformation of the chloro group, primarily through nucleophilic substitution as discussed in section 3.1, is a key strategy for diversification. The reactivity of the chloro group can be tuned by the choice of nucleophile and reaction conditions. For example, the use of a strong nucleophile at room temperature can favor the substitution at the C3 position while leaving other parts of the molecule intact. nih.gov

Furthermore, the secondary amine of the N-ethylamino substituent could undergo reactions such as acylation or alkylation, provided that the nucleophilicity of the exocyclic nitrogen is sufficient.

Table 3: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Expected Product |

|---|---|---|---|

| N-Ethyl Group | Acylation | Acetyl Chloride, Base | N-Acetyl-3-chloro-N-ethylquinoxalin-2-amine |

| Chloro Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-N-ethylquinoxalin-2-amine |

Ring Anellation and Cyclization Reactions to Form Novel Fused Systems

The presence of both a nucleophilic amino group and an electrophilic chloro-substituted carbon in a 1,2-relationship on the quinoxaline core makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.

Reaction with bifunctional reagents can lead to the formation of new rings. For instance, reaction with a compound containing both a nucleophilic group to displace the chlorine and an electrophilic group to react with the amino nitrogen could lead to a variety of fused systems. A more direct approach involves intramolecular cyclization strategies. For example, if the N-ethyl group is functionalized with a suitable terminal nucleophile, it could potentially displace the adjacent chloro group to form a new ring.

Furthermore, reaction with reagents like 2,3-dichloropyrazine (B116531) in the presence of a base could potentially lead to larger, more complex fused systems, as has been observed with related 4-hydroxy-2-quinolones. mdpi.com Iron(III)-catalyzed ring-opening and annulation reactions of related indole (B1671886) derivatives with diamines to form quinoxalines highlight the diverse possibilities for creating complex scaffolds. acs.org

Table 4: Potential Ring Anellation and Cyclization Reactions

| Reactant | Conditions | Fused System |

|---|---|---|

| Ethyl 2-mercaptoacetate | Base, Heat | Thiazolo[3,2-a]quinoxalinone derivative |

Structure Activity Relationship Sar Studies of 3 Chloro N Ethylquinoxalin 2 Amine Derivatives in Biological Model Systems

Impact of Substituent Modifications on Molecular Interaction Profiles

The interaction of quinoxaline (B1680401) derivatives with biological targets is highly dependent on the electronic and steric properties of their substituents. Modifications to the core structure of 3-chloro-N-ethylquinoxalin-2-amine can significantly alter its binding affinity and efficacy.

The N-ethyl group at the 2-amino position also plays a crucial role. The size and lipophilicity of the alkyl group on the amino function can dictate the compound's ability to fit into a binding pocket and can influence its pharmacokinetic properties. For example, in a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, variations in the N-alkyl substituent led to a wide spectrum of antiproliferative activity against different cancer cell lines. mdpi.com Generally, in SAR studies of quinoxaline derivatives, secondary amines at certain positions have been shown to increase activity compared to primary or tertiary amines. mdpi.com

Further substitutions on the benzene (B151609) ring of the quinoxaline nucleus can also dramatically modulate activity. The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) can alter the molecule's electronic properties and its ability to form hydrogen bonds or other interactions with a target protein. mdpi.commdpi.com For example, in one study on anticancer quinoxalines, electron-releasing groups on the aromatic ring were found to increase activity, while electron-withdrawing groups decreased it. mdpi.com

Below is an interactive data table summarizing the general impact of substituent modifications on the biological activity of quinoxaline derivatives, based on findings from various studies.

| Modification Site | Substituent Type | General Impact on Biological Activity | Relevant Findings |

| Quinoxaline Ring | Electron-donating groups (-OCH3) | Can increase diuretic activity. mdpi.com | The presence of a strong electron-donating group on the benzene ring of a quinoxaline sulfonamide scaffold increases diuretic activity. mdpi.com |

| Quinoxaline Ring | Electron-withdrawing groups (-NO2) | Can decrease diuretic and anticancer activity. mdpi.commdpi.com | The presence of a strong electron-withdrawing group like -NO2 decreases diuretic activity. An -NO2 group at the 7th position was also found to decrease anticancer activity. mdpi.commdpi.com |

| 2-position | Varied N-alkyl groups | Modulates antiproliferative activity. mdpi.com | A series of N-alkyl propanamides showed a wide range of activity against cancer cell lines depending on the alkyl substituent. mdpi.com |

| 3-position | Replacement of Chloro group | Can lead to new antimicrobial agents. nih.gov | Replacing the C2 chlorine with an ether linkage attached to a benzene ring was explored to create novel antimicrobial compounds. nih.gov |

| 2,3-positions | Furan (B31954) substitutions | Showed better growth inhibition of cancer cell lines compared to other substitutions. nih.gov | In a study of quinoxalin-6-amine analogs, furan substitutions at the 2,3-positions were more effective at inhibiting cancer cell growth. nih.gov |

Positional Effects of Functional Groups on Biological Activity in vitro

For the this compound framework, the relative positions of the chloro and N-ethylamino groups are defining. Shifting the chloro group to other positions on the quinoxaline ring, such as the 6- or 7-position, would likely result in a significantly different biological activity profile. For instance, studies on quinoxaline-2-carboxylate 1,4-dioxide derivatives showed that the presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position reduced the Minimum Inhibitory Concentration (MIC) and IC50 values in anti-TB activity. nih.gov In another study on anticancer quinoxalines, a nitro group at the 7-position was found to decrease activity. mdpi.com

The position of the N-ethylamino group is also vital. While it is at the 2-position in the parent compound, moving it to another position or altering the substitution pattern at the 2- and 3-positions can have profound effects. For example, SAR studies on quinoxaline derivatives targeting the NS1A protein for anti-influenza therapies revealed that modifications at positions 2 and 3, particularly with bis-2-furyl substitutions, significantly influenced antiviral efficacy. rsc.org

Furthermore, the introduction of additional functional groups at various positions on the benzene moiety of the quinoxaline ring can fine-tune the biological activity. The pattern of substitution can affect the molecule's interaction with specific residues in a protein's binding site. In a study of quinoxaline urea (B33335) analogs as inhibitors of TNFα-induced NFκB activation, a meta-chloro and para-fluoro disubstitution pattern on an attached phenyl ring resulted in a potent inhibitor. nih.gov

The following interactive data table illustrates the positional effects of functional groups on the biological activity of quinoxaline derivatives based on published research.

| Position(s) | Functional Group(s) | Observed Effect on Biological Activity | Study Context |

| 7 | -Cl, -CH3, or -OCH3 | Reduced MIC and IC50 values. | Anti-TB activity of quinoxaline-2-carboxylate 1,4-dioxide derivatives. nih.gov |

| 7 | -NO2 | Decreased anticancer activity. | SAR of anticancer quinoxaline derivatives. mdpi.com |

| 2 and 3 | bis-2-furyl substitutions | Influenced anti-influenza efficacy. | SAR of quinoxaline derivatives targeting the NS1A protein. rsc.org |

| 6 | Amide-linked heterocycles | Considerably impacted biological activity. | Anti-influenza therapies targeting the NS1A protein. rsc.org |

| 8 | Methyl group | Negligible impact on activity. | Antiviral quinoxaline derivatives targeting TLR7. rsc.org |

Iterative Analog Design and SAR Refinement for Enhanced Specificity in Model Systems

The development of potent and selective quinoxaline-based therapeutic agents often relies on an iterative process of analog design, synthesis, and biological evaluation to refine the structure-activity relationship. This cyclical approach allows for the systematic exploration of the chemical space around a lead compound to optimize its properties.

Starting with a lead scaffold like this compound, an iterative design strategy would involve the synthesis of focused libraries of analogs with systematic modifications. For example, one cycle of design could involve varying the N-alkyl substituent at the 2-amino position (e.g., replacing ethyl with propyl, butyl, or cyclic groups) to probe the steric and lipophilic requirements of the binding pocket. mdpi.com Another cycle could explore the replacement of the 3-chloro substituent with other halogens (F, Br, I) or with small alkyl or alkoxy groups to fine-tune electronic and steric effects.

A subsequent round of design might involve introducing a variety of substituents at different positions (e.g., 6 and 7) on the benzene ring of the quinoxaline nucleus. The choice of substituents would be guided by the results from the previous cycle, aiming to enhance desired interactions (e.g., hydrogen bonding, hydrophobic interactions) with the biological target. For example, if initial analogs show moderate activity, and computational modeling suggests the presence of a nearby hydrogen bond donor in the target protein, analogs with hydrogen bond acceptor groups could be synthesized. nih.gov

This iterative process is exemplified in the development of N-substituted quinoxaline-2-carboxamides, where different N-phenyl and N-benzyl groups were explored, leading to the identification of compounds with good antimycobacterial activity. nih.gov Similarly, the synthesis and screening of a quinoxalin-6-amine library against a panel of cancer cell lines led to the identification of a potent bisfuranylquinoxalineurea analog. nih.gov

The data gathered from each iteration of synthesis and in vitro testing allows for the refinement of the SAR model. This, in turn, guides the design of the next generation of analogs with potentially enhanced specificity and potency.

The table below outlines a hypothetical iterative design cycle for refining the biological activity of this compound derivatives.

| Iteration | Design Strategy | Example Modifications | Goal |

| 1 | Modify the N-alkyl substituent at the 2-amino position. | Replace N-ethyl with N-methyl, N-propyl, N-isopropyl, N-cyclopropyl. | Determine the optimal size and lipophilicity for the substituent at the 2-position. |

| 2 | Modify the substituent at the 3-position. | Replace 3-chloro with 3-fluoro, 3-bromo, 3-methyl, 3-methoxy. | Evaluate the effect of different electronic and steric properties at the 3-position. |

| 3 | Introduce substituents on the benzene ring. | Add -F, -Cl, -CH3, -OCH3 at the 6- or 7-position of the most active analogs from iterations 1 & 2. | Fine-tune the electronic properties and explore additional binding interactions to enhance potency and specificity. |

| 4 | Combine optimal features. | Synthesize analogs incorporating the most favorable substituents identified in previous iterations. | Develop highly potent and selective lead candidates for further preclinical evaluation. |

Mechanistic Investigations of Biological Interactions of 3 Chloro N Ethylquinoxalin 2 Amine in Pre Clinical Models

In Vitro Enzyme Inhibition and Receptor Binding Studies

The quinoxaline (B1680401) scaffold is a recurring motif in a multitude of biologically active compounds. The specific compound, 3-chloro-N-ethylquinoxalin-2-amine, and its derivatives have been the subject of various preclinical investigations to elucidate their interactions with biological targets at a molecular level. These studies are foundational in understanding their potential therapeutic applications.

Identification and Characterization of Molecular Targets in Cell-Free and Cellular Assays (e.g., α-amylase, α-glucosidase, myeloperoxidase)

In the quest for novel therapeutic agents, particularly for metabolic disorders like type 2 diabetes, the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is a key strategy. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Their inhibition can help in managing postprandial hyperglycemia. nih.gov While direct inhibitory data for this compound on these specific enzymes is not extensively available in the public domain, studies on analogous quinoxaline derivatives provide strong evidence for the potential of this chemical class as enzyme inhibitors.

Research on various quinoline-based hybrids has demonstrated significant inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov For instance, certain quinoline–1,3,4-oxadiazole conjugates have shown potent α-glucosidase inhibition. nih.gov This suggests that the quinoxaline core, a related nitrogen-containing heterocyclic system, could also confer inhibitory properties. The inhibitory potential of such compounds is often compared to standard drugs like acarbose. nih.gov

Similarly, the potential for quinoxaline derivatives to inhibit α-amylase has been explored. Studies on other heterocyclic compounds have shown moderate to potent inhibition of α-amylase. nih.govnih.gov The evaluation of 2-hydroxy-1,4-naphthoquinone, for example, revealed inhibitory activity against both α-amylase and α-glucosidase. nih.gov

Myeloperoxidase (MPO) is another enzyme of significant interest due to its role in inflammation and oxidative stress. While specific studies on the inhibition of MPO by this compound are not prominently documented, the broader class of quinoxalines has been investigated for various biological activities, and interaction with heme-containing enzymes like MPO is a plausible area of investigation given their structural features.

Table 1: Illustrative Inhibitory Activities of Related Heterocyclic Compounds against α-Amylase and α-Glucosidase

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Quinoline–1,3,4-oxadiazole conjugates | α-Glucosidase | 15.85 to 63.59 µM | nih.gov |

| 2-hydroxy-1,4-naphthoquinone (2HNQ) | α-Glucosidase | 0.260 mg/mL | nih.gov |

| Acarbose (standard) | α-Glucosidase | 1.530 mg/mL | nih.gov |

| 2-hydroxy-1,4-naphthoquinone (2HNQ) | α-Amylase | 1.757 mg/mL | nih.gov |

| Acarbose (standard) | α-Amylase | 3.600 mg/mL | nih.gov |

This table is for illustrative purposes and showcases the potential of related chemical structures. Direct data for this compound is not available.

Elucidation of Underlying Mechanistic Pathways of Interaction

The mechanism by which quinoxaline derivatives and related heterocyclic compounds inhibit enzymes like α-glucosidase often involves competitive or non-competitive binding to the active site. For example, kinetic studies of α-glucosidase inhibition by certain novel inhibitors have revealed a competitive mode of inhibition, where the inhibitor competes with the substrate for binding to the enzyme's active site. researchgate.net This interaction is often driven by specific structural features of the inhibitor that allow it to fit into the active site and interact with key amino acid residues.

In the case of α-glucosidase, inhibitors with sugar-like moieties can act as competitive inhibitors by mimicking the natural carbohydrate substrates. nih.gov For other inhibitors, the mechanism might be non-competitive or uncompetitive, indicating that they bind to a site other than the active site (allosteric site) or to the enzyme-substrate complex, respectively. researchgate.netnih.gov The determination of the inhibition kinetics, through methods like Lineweaver-Burk plots, is crucial for understanding these mechanistic details. researchgate.net

The interaction of quinoxaline derivatives with their molecular targets can be further elucidated through computational methods such as molecular docking. These in silico studies can predict the binding modes and interactions between the compound and the active site of the enzyme, providing insights into the structure-activity relationship (SAR). For instance, docking studies have been used to understand how novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides bind to and inhibit histone deacetylase 6 (HDAC6). mdpi.com

In Vitro and In Vivo (Non-Human) Biological Activity Profiling

The biological activities of this compound and its analogs extend beyond enzyme inhibition and have been evaluated in various biological systems.

Antimicrobial Activity Against Specific Bacterial and Fungal Strains

Quinoxaline derivatives have a well-documented history of antimicrobial activity. sapub.org Various substituted quinoxalines have been synthesized and tested against a range of pathogenic bacteria and fungi. For example, certain quinoxaline-1,4-di-N-oxide derivatives have shown notable antibacterial and antifungal properties. sapub.org

While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, a series of 3-arylamino-1-chloropropan-2-ols demonstrated significant antifungal activity against Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans, as well as antibacterial activity against Salmonella typhi, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Staphylococcus aureus. nih.gov

Table 2: Illustrative Antimicrobial Activity of a Structurally Related Compound Series (3-arylamino-1-chloropropan-2-ols)

| Compound | Target Organism | Activity | Reference |

| 1-Chloro-3-(4'-chlorophenylamino)-propan-2-ol | Aspergillus fumigatus | >90% inhibition at 5.85 µg/ml | nih.gov |

| 1-Chloro-3-(2',6'-dichlorophenylamino)-propan-2-ol | Candida albicans | Most active in the series | nih.gov |

| 1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol | Candida albicans | Most active in the series | nih.gov |

| 1-Chloro-3-(2',4'-dichlorophenylamino)-propan-2-ol | Salmonella typhi | Most active in the series | nih.gov |

| 1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol | Salmonella typhi | Most active in the series | nih.gov |

| 1-Chloro-3-(3',4'-dichlorophenylamino)-propan-2-ol | Pseudomonas aeruginosa | Most active in the series | nih.gov |

This table showcases the antimicrobial potential of structurally related compounds. Direct data for this compound is not available.

Antiviral Activity in Defined Cell Culture Systems

The antiviral potential of quinoxaline derivatives is an area of active research. The core structure is found in compounds with activity against a range of viruses. The mechanism of antiviral action can be diverse, including the inhibition of viral enzymes essential for replication, such as polymerases or proteases, or interference with viral entry into host cells. nih.gov

For instance, acyclic nucleoside phosphonates, which share the characteristic of being nucleotide analogs, have demonstrated broad-spectrum antiviral activity by targeting viral polymerases. nih.gov While not quinoxalines, these studies highlight a common strategy in antiviral drug design that could be applicable to quinoxaline-based compounds. Research on other nitrogen-containing heterocyclic systems, such as triazole-containing lupinines, has shown inhibition of influenza virus neuraminidase activity. mdpi.com Given the structural similarities, it is plausible that quinoxaline derivatives could be explored for similar antiviral properties.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insights in 3 Chloro N Ethylquinoxalin 2 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-chloro-N-ethylquinoxalin-2-amine in solution. Both ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group and the aromatic protons of the quinoxaline (B1680401) ring system. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The chemical shifts of these signals would be influenced by the adjacent nitrogen atom. The four protons on the benzene (B151609) ring portion of the quinoxaline core would likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The position and splitting of these signals would be dictated by their relative positions and coupling constants.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. Ten distinct signals would be anticipated, corresponding to the eight carbons of the quinoxaline ring and the two carbons of the N-ethyl group. The chemical shifts of the carbons in the quinoxaline ring would be particularly informative for confirming the substitution pattern. For instance, the carbon atom bonded to the chlorine (C-3) and the carbon bonded to the N-ethylamino group (C-2) would exhibit characteristic chemical shifts due to the electronegativity of their substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure. COSY would establish the connectivity between coupled protons, for example, within the ethyl group and the aromatic ring. HSQC would correlate each proton signal to its directly attached carbon atom. Finally, HMBC would reveal longer-range couplings between protons and carbons, confirming the placement of the ethylamino and chloro substituents on the quinoxaline framework.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This would allow for the determination of the elemental formula (C₁₀H₁₀ClN₃) with a high degree of confidence, by comparing the experimental mass to the calculated theoretical mass. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. Expected fragmentation pathways for this compound could include the loss of the ethyl group, the chlorine atom, or other small neutral molecules. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The resulting crystal structure would definitively confirm the connectivity of the atoms, including the positions of the chloro and N-ethylamino groups on the quinoxaline ring. It would also reveal the planarity of the quinoxaline ring system and the conformation of the N-ethyl group relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures that may arise during its synthesis and workup.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts. The retention factor (Rf) value would be a characteristic property of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The compound would elute at a characteristic retention time, and the peak area would be proportional to its concentration. A high-purity sample would exhibit a single major peak.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

The primary academic contribution of 3-chloro-N-ethylquinoxalin-2-amine lies in its role as a versatile precursor for the synthesis of novel heterocyclic systems. Its strategic substitution pattern, featuring a reactive chlorine atom at the 3-position and an ethylamino group at the 2-position, allows for a range of chemical modifications.

One notable application is in the synthesis of various substituted quinoxaline (B1680401) derivatives through nucleophilic substitution reactions. The chlorine atom at the 3-position is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures. This reactivity has been harnessed to create libraries of compounds for biological screening and to explore structure-activity relationships within the quinoxaline class of compounds.

Furthermore, the presence of the N-ethylamino group offers another site for chemical manipulation, although it is generally less reactive than the C-Cl bond. This group can influence the electronic properties and steric environment of the quinoxaline ring, thereby modulating the reactivity of the molecule and the properties of its derivatives.

Identification of Emerging Avenues in Quinoxaline Chemical Research

The broader field of quinoxaline chemistry is experiencing a surge of innovation, with several emerging avenues of research that could directly impact the future applications of this compound.

One of the most prominent trends is the development of more efficient and sustainable synthetic methodologies. rsc.org This includes the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, to minimize the environmental impact of chemical synthesis. rsc.org The exploration of two- and three-component reactions is also gaining traction as a means to rapidly assemble complex quinoxaline derivatives from simple starting materials. rsc.org

Another significant area of growth is the direct C-H functionalization of the quinoxaline core. This powerful strategy allows for the introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to molecular diversification.

The application of quinoxaline derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials, is also a rapidly expanding field. The unique photophysical properties of the quinoxaline scaffold make it an attractive component for creating novel materials with tailored electronic and optical characteristics.

Unexplored Research Gaps and Challenges for this compound

Despite its utility as a synthetic intermediate, there are several unexplored research gaps and challenges specifically related to this compound.

A significant gap exists in the comprehensive evaluation of its own biological activity. While it is primarily used to synthesize other compounds, a thorough investigation of its intrinsic pharmacological properties is lacking. Such studies could reveal unexpected biological activities and open up new avenues for its direct application.

Furthermore, the full scope of its reactivity remains to be explored. While nucleophilic substitution at the chlorine atom is well-documented, a systematic investigation into other types of transformations, such as cross-coupling reactions or derivatization of the N-ethylamino group, could unlock new synthetic possibilities.

A key challenge lies in the selective functionalization of the quinoxaline ring in the presence of the existing substituents. Developing methodologies that can precisely target specific positions on the benzene (B151609) portion of the molecule while leaving the pyrazine (B50134) ring intact would significantly enhance its synthetic utility.

Prospects for Rational Design of Novel Quinoxaline Derivatives for Academic Applications

The future of quinoxaline research, and by extension the application of this compound, lies in the rational design of novel derivatives with specific academic and practical applications.

By leveraging computational modeling and a deep understanding of structure-activity relationships, researchers can design and synthesize new quinoxaline-based molecules with enhanced biological activities. This could lead to the development of novel therapeutic agents for a range of diseases.

The functionalization of the quinoxaline scaffold with specific pharmacophores or biocompatible moieties is a promising strategy for creating targeted drug delivery systems or probes for chemical biology research. The reactivity of this compound makes it an ideal starting point for such endeavors.

In the realm of materials science, the incorporation of this compound derivatives into polymers or supramolecular assemblies could lead to the development of new functional materials with unique optical, electronic, or sensory properties. The ability to precisely tune the properties of these materials through chemical modification of the quinoxaline core holds immense promise for a variety of technological applications.

Q & A

Basic: What are the common synthetic routes for 3-chloro-N-ethylquinoxalin-2-amine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with ethylamine. In conventional methods, DCQX is refluxed with ethylamine in a solvent like ethanol, followed by extraction (e.g., chloroform) and purification via column chromatography (EtOAc/hexane eluent) . Alternative routes may involve alkylating agents like propargyl bromide under microwave irradiation, which reduces reaction time and improves yield compared to traditional heating . Key variables include solvent polarity, temperature, and stoichiometry of the amine nucleophile.

Basic: How can the structure and purity of this compound be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- X-ray Crystallography:

- Determines bond angles, torsional conformations (e.g., planarity deviations <0.2 Å), and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced: How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer:

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, substituting conventional reflux (5–8 hours) with microwave irradiation (30–60 minutes) reduces side reactions (e.g., over-alkylation) and increases yields by 15–20% . Optimize parameters:

- Power: 150–300 W to prevent decomposition.

- Solvent: Use polar aprotic solvents (e.g., DMF) for better microwave absorption.

- Catalyst: Add bases like K2CO3 to deprotonate the amine and accelerate nucleophilic attack .

Advanced: How should researchers address contradictions in reaction yields when varying alkylating agents?

Methodological Answer:

Discrepancies often arise from steric hindrance, electronic effects, or competing pathways. For example:

- Propargyl Bromide vs. Ethyl Bromide: Propargyl groups (sp-hybridized) may lead to lower yields due to reduced nucleophilicity compared to ethyl groups.

- Analysis Tools:

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify intermediate formation.

- DFT Calculations: Model transition states to explain steric/electronic barriers .

- Mitigation Strategies: Adjust solvent (e.g., THF for better solubility) or use phase-transfer catalysts .

Advanced: What mechanistic insights exist for substitution reactions at the quinoxaline core?

Methodological Answer:

The chloro group at C3 of DCQX is less reactive than C2 due to resonance stabilization of the aromatic system. Substitution at C3 typically requires:

- Strong Nucleophiles: Ethylamine in excess (2–3 eq.) to overcome resonance stabilization .

- Leaving Group Activation: Use polar aprotic solvents (e.g., DMSO) to stabilize the transition state.

- Computational Modeling: Density Functional Theory (DFT) can predict regioselectivity by comparing activation energies for C2 vs. C3 substitution .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane → EtOAc) to separate unreacted DCQX and by-products .

- Recrystallization: Ethanol or ethanol/water mixtures yield high-purity crystals. Monitor solubility curves to optimize solvent ratios .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities (e.g., di-alkylated products) .

Advanced: How can computational methods aid in designing derivatives of this compound?

Methodological Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .

Basic: What are the key stability considerations for handling this compound?

Methodological Answer:

- Thermal Stability: Store at 2–8°C in amber vials to prevent degradation. DSC/TGA can determine decomposition temperatures (typically >150°C) .

- Light Sensitivity: Protect from UV exposure to avoid photolytic cleavage of the C-Cl bond. Conduct accelerated aging studies under controlled UV/Vis light .

- Moisture: Use desiccants (silica gel) in storage containers to prevent hydrolysis of the amine group .

Advanced: How can spectroscopic discrepancies in synthesized batches be resolved?

Methodological Answer:

- NMR Signal Splitting: Use 2D NMR (COSY, HSQC) to distinguish diastereomers or rotamers. For example, overlapping ethyl signals may indicate conformational flexibility .

- Mass Spec Contaminants: HRMS with isotopic pattern analysis identifies halogenated impurities (e.g., residual DCQX with m/z 199.97) .

- X-ray vs. Calculated Structures: Compare experimental crystallographic data with DFT-optimized geometries to validate computational models .

Advanced: What strategies optimize regioselectivity in quinoxaline functionalization?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., sulfonamide at C2) to steer electrophilic attack to C3 .

- Metal Catalysis: Pd-catalyzed C-H activation enables selective functionalization at inert positions (e.g., C6/C7) .

- Solvent Effects: Use coordinating solvents (DMF) to stabilize intermediates in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.